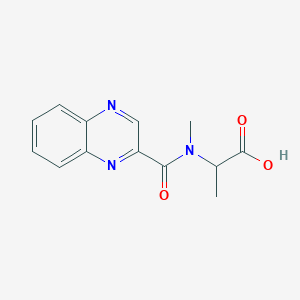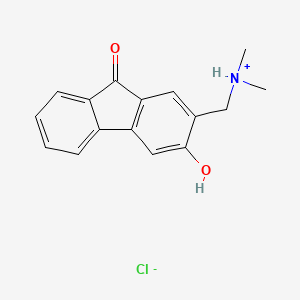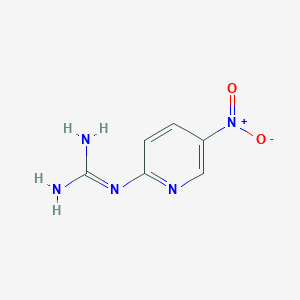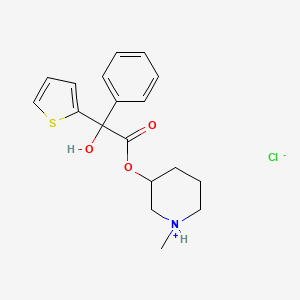
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride involves several steps. One common method starts with the preparation of ethyl 1-methylpiperidine-3-carboxylate (nipecotate) by hydrogenating the quaternary salt of ethyl pyridine-3-carboxylate . This intermediate is then reacted with bromothiophene in the presence of magnesium turnings in dry ether to form (1-methyl-3-piperidyl)di(2-thienyl)carbinol . The carbinol is dehydrated using a mixture of hydrochloric and sulfuric acids to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation and dehydration processes. The use of rotating steel autoclaves and Raney nickel catalysts is common in the hydrogenation step . The dehydration step is often carried out using formic acid or other strong acids to ensure high yields .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, Raney nickel catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and piperidine rings.
Reduction: Reduced forms of the thienyl ring.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects are believed to be mediated through its interaction with the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-piperidylidene-2-thienylmethane citrate: Another piperidine derivative with similar structural features.
1-Methyl-3-piperidylidene-2-thienylcarbinol: A closely related compound used in similar applications.
Uniqueness
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride is unique due to its specific combination of the piperidine and thienyl moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
36616-49-6 |
|---|---|
Molecular Formula |
C18H22ClNO3S |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;chloride |
InChI |
InChI=1S/C18H21NO3S.ClH/c1-19-11-5-9-15(13-19)22-17(20)18(21,16-10-6-12-23-16)14-7-3-2-4-8-14;/h2-4,6-8,10,12,15,21H,5,9,11,13H2,1H3;1H |
InChI Key |
QHFKYIZPFKOCOP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


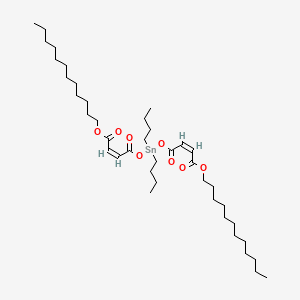
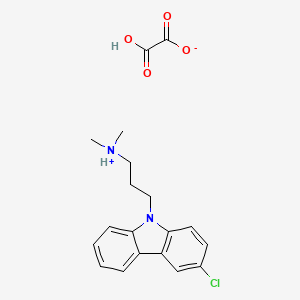
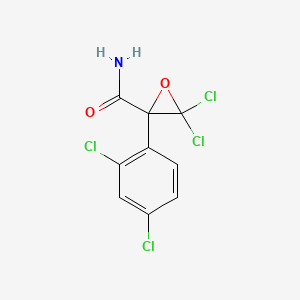
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
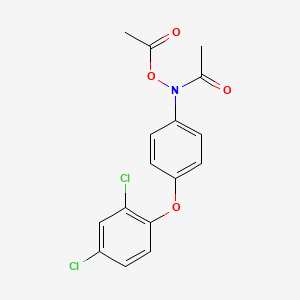
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
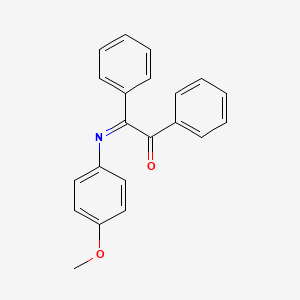
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)


![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
